![molecular formula C9H7NO4 B2430329 6-Methoxybenzo[d]isoxazole-3-carboxylic acid CAS No. 28691-48-7](/img/structure/B2430329.png)

6-Methoxybenzo[d]isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

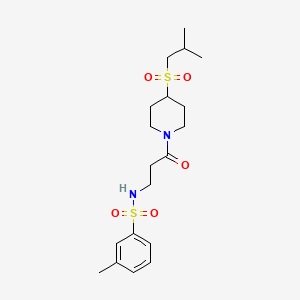

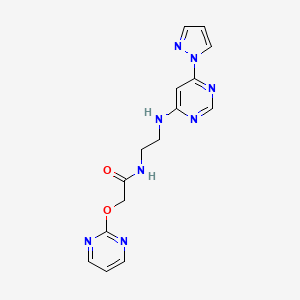

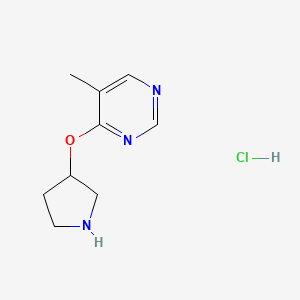

“6-Methoxybenzo[d]isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of benzo[d]isoxazole-3-carboxylic acid . This compound is often used in the field of chemistry for various purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[d]isoxazole ring, a carboxylic acid group, and a methoxy group . The presence of these functional groups gives the compound its unique chemical properties .

Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 193.16 . The InChI code of the compound is 1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12) .

Applications De Recherche Scientifique

Methodological Developments and Chemical Synthesis

- Directed ortho-metalation of unprotected benzoic acids led to the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating a methodology for synthesizing structurally similar compounds, potentially including 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, which might be useful for various applications in medicinal chemistry (Nguyen, Mortier, & Castanet, 2006).

- The first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization was reported, suggesting potential methodologies for the synthesis and transformation of compounds structurally related to this compound (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Biological Activity and Applications

- The microwave-assisted 1,3-dipolar cycloaddition methodology was utilized to synthesize various isoxazoline compounds, which were rapidly transformed into biologically active γ-lactone carboxylic acids. This indicates the potential of using similar methodologies for the synthesis and exploration of the biological activities of this compound and its derivatives (Denton, Urquilla, Merrer, & Sumner, 2021).

- Bismuth(III) complexes of various substituted benzoic acids were synthesized and characterized for their anti-Leishmanial activity. This indicates the potential use of this compound in synthesizing metal complexes for biological applications (Andrews, Frank, Junk, Kedzierski, Kumar, & Maclellan, 2011).

Material Science and Encapsulation

- The encapsulation of vanillic acid into layered double hydroxide to produce nanohybrids was successfully achieved, suggesting the potential of similar compounds like this compound in nanotechnology and flavor molecule encapsulation (Hong, Oh, & Choy, 2008).

Propriétés

IUPAC Name |

6-methoxy-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAGLVIVPXRGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2430248.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)